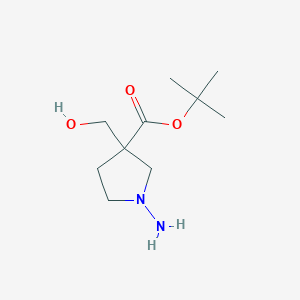
3-(hydroxymethyl)-3-Boc-amino-pyrrolidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(hydroxymethyl)-3-Boc-amino-pyrrolidin is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-3-Boc-amino-pyrrolidin typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(hydroxymethyl)-3-Boc-amino-pyrrolidin can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The hydroxymethyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the hydroxymethyl group.
科学的研究の応用
3-(hydroxymethyl)-3-Boc-amino-pyrrolidin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a building block for the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
作用機序
The mechanism of action of 3-(hydroxymethyl)-3-Boc-amino-pyrrolidin depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.
類似化合物との比較
Similar Compounds
3-(hydroxymethyl)-pyrrolidin: Lacks the Boc protection on the amino group.
3-Boc-amino-pyrrolidin: Lacks the hydroxymethyl group.
N-Boc-pyrrolidine: A simpler structure with only the Boc-protected amino group.
Uniqueness
3-(hydroxymethyl)-3-Boc-amino-pyrrolidin is unique due to the presence of both the hydroxymethyl group and the Boc-protected amino group on the pyrrolidine ring
特性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
tert-butyl 1-amino-3-(hydroxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)10(7-13)4-5-12(11)6-10/h13H,4-7,11H2,1-3H3 |
InChIキー |
AVNZQLNFDYKTDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1(CCN(C1)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)


![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

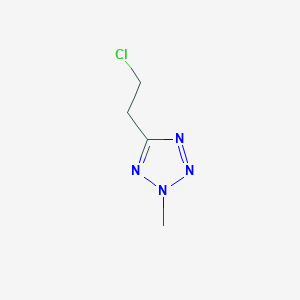
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
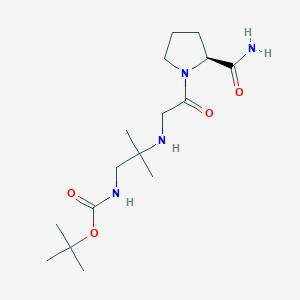

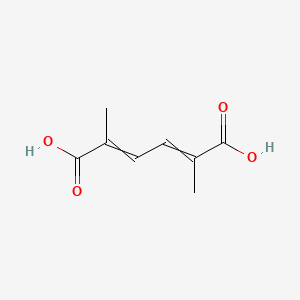
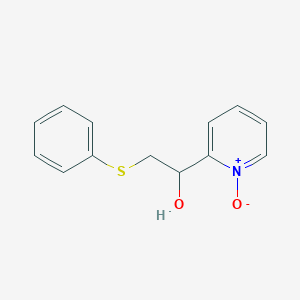
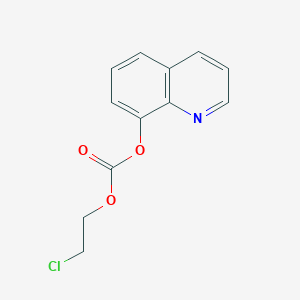
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

